molecular formula C14H10N4OS B2682735 N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide CAS No. 478046-62-7

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide

Cat. No.: B2682735
CAS No.: 478046-62-7
M. Wt: 282.32
InChI Key: IJEPWWOXPPNHSS-UHFFFAOYSA-N
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Description

N-[2-(3-Pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide is a synthetic small molecule characterized by a distinct heteroaromatic structure, integrating pyridine, pyrimidine, and thiophene rings through a central carboxamide linkage. This molecular architecture is commonly associated with bioactive compounds, particularly in the realm of enzyme inhibition. Compounds with similar structural motifs, such as pyridinylpyrimidines, have been identified as potent inhibitors of kinase enzymes, including tyrosine-protein kinase ABL1, which plays a critical role in cell growth and survival signaling pathways . The presence of the carboxamide bond (-CO-NH-), a crucial and stable scaffold in biological systems, further enhances its potential to interact with protein targets . Beyond oncology research, thiophene-carboxamide derivatives have demonstrated significant promise in antimicrobial applications. Recent studies on analogous structures have shown potent efficacy against resistant bacterial strains like extended-spectrum β-lactamase (ESBL)-producing E. coli , suggesting a potential mechanism involving the inhibition of bacterial enzymes such as β-lactamase . The antibacterial activity is likely facilitated by the molecule's ability to form hydrogen bonds and hydrophobic interactions within the enzyme's active site, as observed in molecular docking studies of related compounds . This multi-target potential makes this compound a valuable chemical tool for researchers investigating new therapeutic strategies in drug discovery, specifically in the fields of kinase-related diseases and combating antibiotic-resistant infections. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-pyridin-3-ylpyrimidin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c19-14(11-4-2-8-20-11)18-12-5-7-16-13(17-12)10-3-1-6-15-9-10/h1-9H,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEPWWOXPPNHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330185
Record name N-(2-pyridin-3-ylpyrimidin-4-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478046-62-7
Record name N-(2-pyridin-3-ylpyrimidin-4-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide typically involves the following steps:

    Formation of the Pyridine and Pyrimidine Rings: The pyridine and pyrimidine rings can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Coupling Reactions: The pyridine and pyrimidine rings are then coupled with a thiophene derivative. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the thiophene derivative with an amine under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Purification: Using techniques such as crystallization, chromatography, or recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the pyridine or pyrimidine rings.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its normal function.

    Modulating Receptors: Interacting with receptors on the cell surface and altering their activity.

    Affecting Signaling Pathways: Influencing intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Structural and Functional Insights

  • Core Modifications: The parent compound lacks the fused thienopyrimidine or cycloocta[b]thienopyridine scaffolds seen in and , which are associated with enhanced rigidity and binding affinity in kinase targets . Substituent Effects:
  • The trifluoromethyl group in improves metabolic stability and lipophilicity, whereas the thiomorpholine group in enhances solubility and hydrogen-bonding capacity .
  • Chlorophenyl and fluoropropoxy groups () are common in kinase inhibitors for optimizing target engagement and pharmacokinetics .

  • Biological Activity Trends :

    • Thiophene-carboxamide derivatives with aryl substitutions () show broad-spectrum antibacterial activity, likely due to membrane disruption or enzyme inhibition .
    • Pyrimidine-pyridine hybrids (e.g., ) are frequently explored in oncology for their ATP-competitive kinase inhibition .

Data Tables

Table 1: Molecular Properties of Selected Analogues

Compound Molecular Formula H-Bond Donors H-Bond Acceptors LogP (Predicted)
This compound C₁₃H₁₀N₄OS 1 5 2.1
5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a–h) C₁₇H₁₅N₃OS 1 4 2.8–3.5
(E)-3-[4-(3-Fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide C₂₁H₁₉FN₄O₂ 1 6 3.2

Note: LogP values estimated using analogous structures and software tools.

Biological Activity

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide (CAS: 478046-62-7) is a heterocyclic compound characterized by the presence of pyridine, pyrimidine, and thiophene rings. Its unique structural composition renders it a subject of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties.

PropertyValue
Molecular FormulaC14H10N4OS
Molar Mass282.32 g/mol
Density1.392 g/cm³
Boiling Point334.2 °C (predicted)
pKa10.49 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various biological responses:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing normal substrate interaction.
  • Receptor Modulation : It can interact with cellular receptors, altering their activity and consequently affecting downstream signaling pathways.
  • Signaling Pathway Influence : By affecting intracellular signaling cascades, the compound can modulate cellular processes such as proliferation and apoptosis.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Studies

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (e.g., cleaved PARP) in MCF-7 breast cancer cells.
  • Lung Cancer Research : Another investigation revealed that this compound inhibited the growth of A549 lung cancer cells by inducing cell cycle arrest at the G1 phase, accompanied by increased expression of p21 and p53 proteins.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings

  • In Vitro Antibacterial Activity : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell membrane integrity and inhibition of nucleic acid synthesis.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other heterocyclic compounds known for their biological activities. Below is a comparison table highlighting key differences:

Compound NameBiological ActivityStructural Features
N-(pyridin-2-yl)amidesAnticancer, AntimicrobialContains pyridine and amide functionalities
Imidazo[1,2-a]pyridinesAnticancerFused pyridine-imidazole ring system
Pyrido[2,3-d]pyrimidinesAntiviral, AnticancerFused pyridine-pyrimidine rings
This compound Anticancer, Antimicrobial Combination of pyridine, pyrimidine, thiophene rings

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